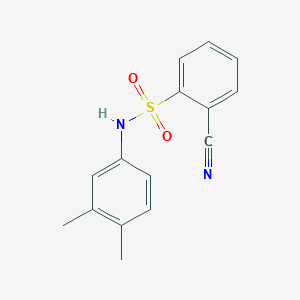

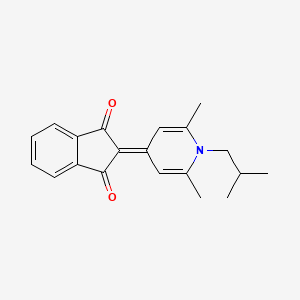

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives often involves the reaction between dimethylphenyl amine and benzenesulfonyl chloride in an aqueous basic medium, followed by further treatment with various alkyl/aralkyl halides. This process yields a series of derivatives that have been structurally characterized and analyzed for their properties and applications (Abbasi et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide and its derivatives is stabilized by extensive intra- and intermolecular hydrogen bonds. These structures feature the sulfonamide and carbamoyl groups involved in hydrogen bonding, leading to the formation of dimeric units, chains, or even macrocyclic rings, depending on the specific derivative. Such configurations underline the importance of hydrogen bonding in determining the structural stability and properties of these compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

2-Cyano-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives exhibit various chemical reactions, including interactions with chlorosulfonic acid to produce sterically hindered isomeric forms. These reactions are essential for understanding the chemical behavior and potential utility of these compounds in different applications. The structure of these isomers is organized as molecular crystals, with hydrogen bonds playing a crucial role in their stabilization (Rublova et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide" often involves its synthesis and structural characterization. For instance, a study focused on the synthesis, characterization, and evaluation of antibacterial, α-glucosidase inhibition, and hemolytic activities of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. These compounds exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain molecules showing good inhibition of α-glucosidase enzyme, suggesting potential applications in managing diabetes or as antibacterial agents (Abbasi et al., 2016).

Antimicrobial Activity

The antibacterial properties of derivatives of "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide" have been a significant area of research. Studies have synthesized various derivatives to test against a range of microbial strains, revealing moderate to high antibacterial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2014).

Enzyme Inhibition

Research also extends to the enzyme inhibition capabilities of these compounds, particularly targeting enzymes like carbonic anhydrase. Such studies are crucial for discovering new therapeutic agents for diseases where enzyme regulation plays a critical role, such as glaucoma, epilepsy, or cancer. The derivatives of "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide" have shown potent inhibitory effects on human carbonic anhydrase isozymes, opening avenues for new drug development (Gul et al., 2016).

Catalytic Applications

Additionally, some studies have explored the catalytic applications of compounds related to "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide". For example, a sulfonated Schiff base dimethyltin(IV) coordination polymer was synthesized and used as a catalyst for Baeyer–Villiger oxidation, demonstrating the potential of such compounds in organic synthesis and industrial chemistry (Martins et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Propiedades

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-7-8-14(9-12(11)2)17-20(18,19)15-6-4-3-5-13(15)10-16/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZISBXMGFUTCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)